Cas no 2680888-69-9 (3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid)

3-{(Benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid is a specialized organic compound featuring a benzoic acid core functionalized with a benzyloxycarbonyl-protected amino group linked to a 1-methylpiperidin-4-yl moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The benzyloxycarbonyl (Cbz) group offers selective deprotection capabilities, while the 1-methylpiperidine fragment may enhance solubility and bioavailability. Its benzoic acid functionality allows for further derivatization, making it a versatile building block for drug discovery and peptide modification. The compound’s well-defined stereochemistry and purity are critical for reproducible synthetic applications.
3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid structure
2680888-69-9 structure
Product name:3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid
CAS No:2680888-69-9
MF:C22H26N2O4
Molecular Weight:382.452846050262
CID:5625697
PubChem ID:165928691

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
    • 2680888-69-9
    • EN300-28302019
    • 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid
    • インチ: 1S/C22H26N2O4/c1-23-12-10-17(11-13-23)15-24(20-9-5-8-19(14-20)21(25)26)22(27)28-16-18-6-3-2-4-7-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,26)
    • InChIKey: BXXTXWDLELRABP-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC=C(C(=O)O)C=1)CC1CCN(C)CC1)=O

計算された属性

  • 精确分子量: 382.18925731g/mol
  • 同位素质量: 382.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 513
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 70.1Ų

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28302019-2.5g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
2.5g
$2631.0 2025-03-19
Enamine
EN300-28302019-0.5g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
0.5g
$1289.0 2025-03-19
Enamine
EN300-28302019-1.0g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
1.0g
$1343.0 2025-03-19
Enamine
EN300-28302019-0.25g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
0.25g
$1235.0 2025-03-19
Enamine
EN300-28302019-10g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9
10g
$5774.0 2023-09-07
Enamine
EN300-28302019-5g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9
5g
$3894.0 2023-09-07
Enamine
EN300-28302019-10.0g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
10.0g
$5774.0 2025-03-19
Enamine
EN300-28302019-0.05g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
0.05g
$1129.0 2025-03-19
Enamine
EN300-28302019-5.0g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
5.0g
$3894.0 2025-03-19
Enamine
EN300-28302019-0.1g
3-{[(benzyloxy)carbonyl][(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
2680888-69-9 95.0%
0.1g
$1183.0 2025-03-19

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid 関連文献

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acidに関する追加情報

Comprehensive Overview of 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid (CAS No. 2680888-69-9)

3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid (CAS No. 2680888-69-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their diverse biological activities. The presence of both a benzyloxycarbonyl group and a 1-methylpiperidin-4-yl moiety in its structure makes it a promising candidate for drug discovery and development.

In recent years, the demand for novel bioactive molecules has surged, driven by the need for innovative therapies in areas such as neurology, oncology, and infectious diseases. Researchers are particularly interested in compounds like 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid due to their potential to modulate specific biological pathways. For instance, the piperidine ring in its structure is a common pharmacophore found in many FDA-approved drugs, suggesting its relevance in medicinal chemistry.

The synthesis of 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid involves multi-step organic reactions, including protection-deprotection strategies and amide coupling. These methods are critical for achieving high purity and yield, which are essential for further biological evaluation. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring its structural integrity and consistency.

One of the most frequently searched topics related to this compound is its potential role in central nervous system (CNS) drug development. The 1-methylpiperidin-4-yl group is known to enhance blood-brain barrier permeability, making it a valuable scaffold for designing CNS-targeted therapeutics. Additionally, the benzyloxycarbonyl moiety offers opportunities for further functionalization, enabling the creation of derivatives with tailored properties.

Another area of interest is the compound's applicability in peptide synthesis. The carboxyl group in 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid can be activated for coupling with amino acids or peptides, facilitating the construction of complex biomolecules. This feature aligns with the growing trend of peptide-based therapeutics, which are gaining traction due to their high specificity and low toxicity.

From a commercial perspective, 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid is available through specialized chemical suppliers, often in quantities tailored for research purposes. Its pricing and availability are influenced by factors such as synthetic complexity and market demand. Researchers are advised to verify the compound's purity and storage conditions to ensure optimal performance in experiments.

In summary, 3-{(benzyloxy)carbonyl(1-methylpiperidin-4-yl)methylamino}benzoic acid (CAS No. 2680888-69-9) represents a versatile and pharmacologically relevant compound with broad applications in drug discovery and peptide chemistry. Its unique structural attributes and potential biological activities make it a subject of ongoing research, particularly in the context of CNS therapeutics and peptide engineering. As scientific advancements continue, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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